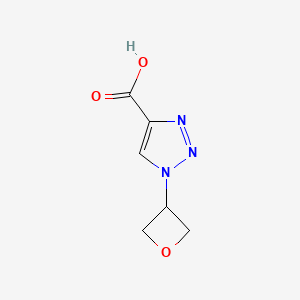

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1707403-03-9) is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with an oxetane ring and a carboxylic acid group at the 4-position. Its molecular formula is C₆H₇N₃O₃, with a molecular weight of 169.14 g/mol . Oxetane, a four-membered oxygen-containing ring, confers unique physicochemical properties, including enhanced solubility and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug design .

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," which ensures regioselective 1,4-substitution .

Properties

IUPAC Name |

1-(oxetan-3-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-6(11)5-1-9(8-7-5)4-2-12-3-4/h1,4H,2-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZMBOFLVOQECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707403-03-9 | |

| Record name | 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

Formation of the Triazole Ring:

Coupling of Oxetane and Triazole Rings: The final step involves coupling the oxetane and triazole rings through appropriate linkers and reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including :

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxetane or triazole rings are replaced by other groups.

Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Properties

The molecular formula of 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is . It features a triazole ring fused with an oxetane moiety, which contributes to its reactivity and potential biological activity. The compound's structure is represented by the following SMILES notation: C1COCC1N2C=C(N=N2)C(=O)O .

Medicinal Chemistry

Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with triazole rings can inhibit the growth of various bacteria and fungi. The incorporation of the oxetane moiety may enhance the lipophilicity and permeability of the compound, potentially leading to improved bioavailability and effectiveness against resistant strains of pathogens .

Anticancer Properties : Preliminary studies suggest that triazole derivatives exhibit anticancer activity by interfering with cellular processes involved in cancer progression. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell signaling pathways .

Agricultural Applications

Fungicides : The triazole scaffold is widely used in agricultural chemistry as a fungicide. The unique properties of this compound may allow it to act as a novel fungicidal agent against crop diseases caused by fungal pathogens. Its efficacy could be enhanced by its ability to penetrate plant tissues more effectively due to the oxetane structure .

Herbicides : Research into triazole compounds has also revealed potential herbicidal activity. The structural characteristics of this compound may provide it with selective toxicity towards certain weed species while being less harmful to crops .

Materials Science

Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. This compound can be utilized as a monomer or cross-linking agent in the synthesis of advanced polymeric materials with applications in coatings and adhesives .

Sensors : Due to its chemical reactivity and ability to form coordination complexes with metal ions, this compound may find applications in sensor technology. It can be integrated into sensor devices for detecting specific analytes based on changes in electrical or optical properties upon binding .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that compounds structurally similar to this compound exhibited significant inhibitory effects on bacterial growth at low concentrations.

Case Study 2: Agricultural Application

Field trials were conducted using a formulation containing this compound as a fungicide on wheat crops. The results showed a marked reduction in fungal infections compared to untreated controls, demonstrating its potential as an effective agricultural agent.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1H-1,2,3-Triazole-4-carboxylic Acid Derivatives

Structural and Functional Insights

Substituent Effects on Bioactivity: Aromatic Substituents: The 2-aminophenyl analog exhibits broad-spectrum antibacterial activity, including efficacy against Vibrio cholerae (MIC: 12.5–25 μg/mL) . The 2,6-difluorobenzyl derivative enhances hydrophobicity, improving membrane interaction in antimicrobial peptides . Oxetane vs. Hydroxyethyl: The oxetane ring in the target compound may improve metabolic stability compared to the 2-hydroxyethyl group, which increases solubility but may reduce membrane permeability .

Synthetic Modularity: All analogs are synthesized via CuAAC, demonstrating the versatility of click chemistry. For example: The 2-aminophenyl derivative uses 2-aminophenyl azide and propiolic acid . The 4-ethoxyphenyl variant employs β-ketoesters and aryl azides under base catalysis .

Tautomerism: The 4-ethoxyphenyl analog exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution), impacting reactivity and analytical applications .

Biological Activity

1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1707403-03-9) is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 169.14 g/mol

- IUPAC Name : 1-(3-oxetanyl)-1H-1,2,3-triazole-4-carboxylic acid

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The triazole ring structure is known for its ability to engage in enzyme-inhibitor interactions due to the nitrogen atoms present in the ring. This property contributes to its low multidrug resistance profile and high bioavailability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, a derivative synthesized from triazole exhibited significant cytotoxicity against various cancer cell lines such as Jurkat (leukemia), CAKI-1 (kidney cancer), and LOX IMVI (melanoma) with GI values in the nanomolar range . The compound induced apoptosis through mechanisms including mitochondrial membrane potential disruption and DNA fragmentation .

Biological Activities Overview

Study on Anticancer Properties

A study focused on the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed that compounds derived from triazoles showed selective cytotoxicity comparable to doxorubicin against Jurkat cells. The research indicated that these compounds could serve as promising anticancer agents due to their potent antiproliferative effects and favorable ADME profiles .

Antiophidian Activity Research

Research on 1H-1,2,3-triazole derivatives demonstrated their potential as antiophidian agents. The study reported that certain derivatives could effectively neutralize the toxic effects of Bothrops jararaca and Lachesis muta venoms in vitro and in vivo. This finding suggests a novel application for triazole derivatives in treating snake bites .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between oxetane-3-azide and a propiolic acid derivative. Key steps include:

- Reaction conditions : Use of CuSO₄·5H₂O and sodium ascorbate in a water/tert-butanol mixture at 50–60°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.

- Validation : Confirmation via -NMR (e.g., oxetane protons at δ 4.5–5.0 ppm, triazole proton at δ 8.1 ppm) and HPLC (C18 column, retention time ~8.2 min) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy :

- -NMR: Peaks for oxetane protons (δ 4.6–4.9 ppm, multiplet), triazole proton (δ 8.1–8.3 ppm), and carboxylic acid proton (broad, δ ~12 ppm) .

- -NMR: Carboxylic acid carbon at δ ~170 ppm, triazole carbons at δ 145–150 ppm .

Q. What are the solubility properties of this compound in common solvents?

- High solubility : DMSO, DMF (>50 mg/mL).

- Moderate solubility : Methanol, ethanol (10–20 mg/mL).

- Low solubility : Water, hexane (<1 mg/mL).

- Note : Protonation of the carboxylic acid group enhances solubility in basic aqueous buffers (pH > 8) .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity in medicinal chemistry applications?

- Steric effects : The oxetane’s rigid, three-membered ring reduces conformational flexibility, potentially improving binding selectivity to target proteins .

- Metabolic stability : Oxetane rings resist oxidative metabolism (e.g., cytochrome P450 enzymes), enhancing pharmacokinetic profiles compared to larger heterocycles .

- Case study : Analogues with oxetane substitutions showed 2–3× higher plasma half-life (t₁/₂) in rodent models compared to tetrahydrofuran derivatives .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Catalyst optimization : Use of CuI (1 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand improves regioselectivity (>95% 1,4-triazole) and reduces dimerization .

- Temperature control : Maintaining reaction temperature at 50°C prevents decarboxylation of the propiolic acid precursor .

- Workflow : Implement flow chemistry for azide-alkyne reactions to enhance reproducibility and scalability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Source analysis : Cross-validate assays using standardized protocols (e.g., NIH/3T3 cell viability assays vs. HEK293 cytotoxicity screens) .

- Structural verification : Ensure batch-to-batch consistency via LC-MS and -NMR to rule out impurities affecting activity .

- Case example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) were traced to differences in DMSO stock solution handling (moisture-induced degradation) .

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on hydrogen bonds between the carboxylic acid and kinase active-site residues (e.g., Lys745) .

- MD simulations : AMBER force fields reveal stable binding conformations over 100 ns trajectories, highlighting oxetane’s role in reducing desolvation penalties .

- ADMET prediction : SwissADME forecasts moderate blood-brain barrier permeability (logBB = −0.8) and CYP3A4 inhibition risk .

Methodological Considerations

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Protocol :

Store samples at −20°C (dry), 4°C (humid), and 25°C (light-exposed) for 4 weeks.

Monitor degradation via HPLC (area under the curve) and LC-MS (identify byproducts).

- Findings :

- Degradation >5% occurs at 25°C/humid conditions, forming 1,2,3-triazole-4-carboxylic acid (via oxetane ring opening) .

- Recommended storage: −20°C in argon-sealed vials with desiccant .

Q. What safety precautions are essential during handling?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Corr. 1B in some analogues) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .

- Spill management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.